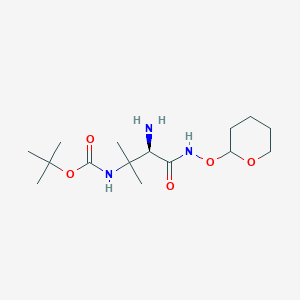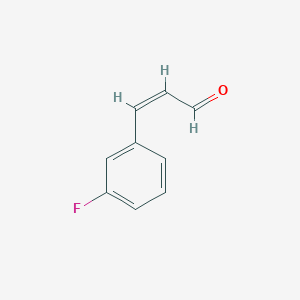
(Z)-3-(3-Fluorophenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-Fluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and an aldehyde group attached to an acryl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-Fluorophenyl)acrylaldehyde typically involves the use of fluorinated benzaldehyde derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with 3-fluorobenzaldehyde to form the desired acrylaldehyde. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohols, while reduction of the double bond can produce saturated aldehydes.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the phenyl ring.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or saturated aldehydes.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry: (Z)-3-(3-Fluorophenyl)acrylaldehyde is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential as pharmaceuticals. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. This compound may serve as an intermediate in the synthesis of such drug candidates.
Industry: This compound can be used in the development of advanced materials, including polymers and agrochemicals. Its reactivity and structural features make it a valuable component in various industrial applications.
作用機序
The mechanism of action of (Z)-3-(3-Fluorophenyl)acrylaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the phenyl ring, affecting its reactivity. In biological systems, the compound’s mechanism of action would depend on its specific interactions with molecular targets, such as enzymes or receptors.
類似化合物との比較
(Z)-3-(4-Fluorophenyl)acrylaldehyde: Similar structure but with the fluorine atom in the para position.
(Z)-3-(3-Chlorophenyl)acrylaldehyde: Chlorine atom instead of fluorine.
(Z)-3-(3-Bromophenyl)acrylaldehyde: Bromine atom instead of fluorine.
Uniqueness: (Z)-3-(3-Fluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and the properties of its derivatives. The presence of fluorine can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its halogenated analogs.
特性
分子式 |
C9H7FO |
|---|---|
分子量 |
150.15 g/mol |
IUPAC名 |
(Z)-3-(3-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2- |
InChIキー |
DWPBUTPTXDAJJX-RQOWECAXSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)/C=C\C=O |
正規SMILES |
C1=CC(=CC(=C1)F)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


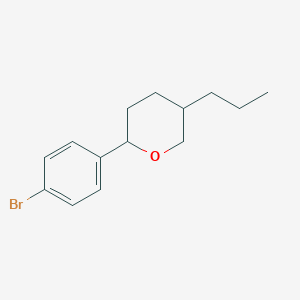

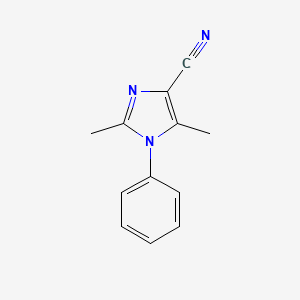
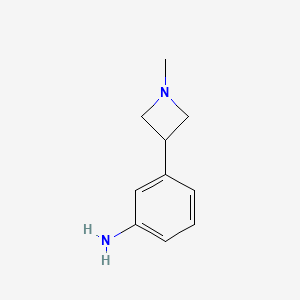
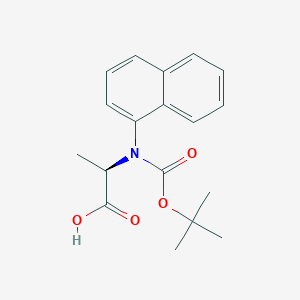

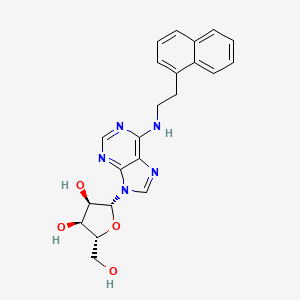

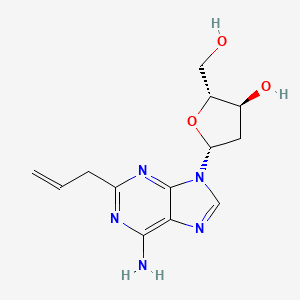
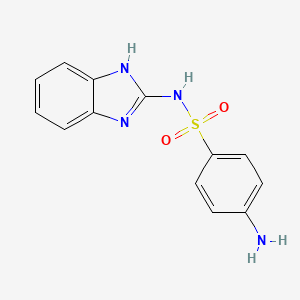
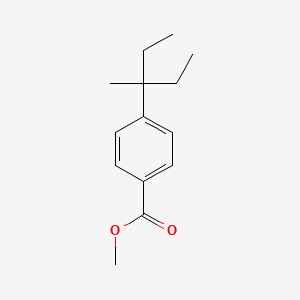
![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
